

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-aminoacetone

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Compound of Interest

Compound Name: *tert*-Butyl (1-oxopropan-2-yl)carbamate

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Abstract

N-Boc-aminoacetone, formally known as *tert*-butyl (2-oxopropyl)carbamate, is a bifunctional organic molecule of significant interest to the fields of medicinal chemistry and organic synthesis. As a synthetic building block, it incorporates a ketone functionality and a protected primary amine, offering a versatile scaffold for the construction of more complex molecular architectures. The *tert*-butoxycarbonyl (Boc) protecting group imparts stability and solubility in organic solvents, masking the nucleophilicity and basicity of the amine. This allows for selective reactions at the ketone moiety before subsequent deprotection and further functionalization of the resulting amine. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthetic protocols, and chemical reactivity of N-Boc-aminoacetone, designed to serve as a vital resource for researchers in drug development and synthetic chemistry.

Chemical Identity and Core Properties

N-Boc-aminoacetone is the N-protected form of aminoacetone. The parent compound, aminoacetone, is unstable in its free base form but can be handled as a more stable hydrochloride salt. The introduction of the Boc group significantly enhances the compound's stability and utility in organic synthesis.

Table 1: Chemical Identifiers for N-Boc-aminoacetone

Identifier	Value
IUPAC Name	tert-butyl N-(2-oxopropyl)carbamate
Synonyms	N-(tert-Butoxycarbonyl)aminoacetone, Boc-aminoacetone
Molecular Formula	C ₈ H ₁₅ NO ₃
Molecular Weight	173.21 g/mol
CAS Number	103478-75-7

Table 2: Estimated Physicochemical Properties

Property	Value	Source / Rationale
Physical Form	Predicted to be a low-melting solid or viscous oil.	Based on analogs like N-Boc-2-aminoacetaldehyde (liquid) [1] and tert-Butyl carbamate (solid, m.p. 105-110 °C)[2].
Melting Point	Not experimentally determined.	---
Boiling Point	Not experimentally determined.	---
Solubility	Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , CHCl ₃ , EtOAc, Alcohols). Slightly soluble in water.	Inferred from general properties of Boc-protected compounds and tert-butyl carbamate[2].
pKa (Amide N-H)	~17 (in DMSO)	Typical pKa for carbamate N-H protons.
pKa (α -protons)	~19-20 (in DMSO)	Based on α -protons adjacent to a ketone[3].

Spectroscopic Characterization

While a definitive, published spectrum for N-Boc-aminoacetone is not readily available, its spectral characteristics can be reliably predicted based on its functional groups. These predictions are crucial for reaction monitoring and product confirmation.

Table 3: Predicted Spectroscopic Data for N-Boc-aminoacetone

Spectroscopy	Predicted Signals and Interpretation
¹ H NMR	$\delta \sim 5.5\text{-}6.5 \text{ ppm}$ (broad singlet, 1H): -NH- proton of the carbamate. $\delta \sim 4.0 \text{ ppm}$ (doublet, 2H): -CH ₂ - protons adjacent to the nitrogen. $\delta \sim 2.2 \text{ ppm}$ (singlet, 3H): -CH ₃ protons of the acetyl group. $\delta \sim 1.45 \text{ ppm}$ (singlet, 9H): -C(CH ₃) ₃ protons of the Boc group.[4][5]
¹³ C NMR	$\delta \sim 205\text{-}210 \text{ ppm}$: C=O of the ketone. $\delta \sim 156 \text{ ppm}$: C=O of the carbamate. $\delta \sim 80 \text{ ppm}$: -C(CH ₃) ₃ quaternary carbon of the Boc group. $\delta \sim 50 \text{ ppm}$: -CH ₂ - carbon adjacent to the nitrogen. $\delta \sim 28 \text{ ppm}$: -C(CH ₃) ₃ carbons of the Boc group. $\delta \sim 26 \text{ ppm}$: -CH ₃ of the acetyl group.
IR (Infrared)	$\sim 3350 \text{ cm}^{-1}$ (sharp, medium): N-H stretch of the carbamate. $\sim 2980 \text{ cm}^{-1}$ (medium): C-H stretch (aliphatic). $\sim 1715 \text{ cm}^{-1}$ (strong, sharp): C=O stretch of the ketone.[3] $\sim 1690 \text{ cm}^{-1}$ (strong, sharp): C=O stretch of the carbamate (amide I band).
Mass Spec (EI)	Molecular Ion (M ⁺): m/z = 173. Key Fragments: m/z = 117 ([M - C ₄ H ₈] ⁺ , loss of isobutylene), m/z = 100 ([M - O-tBu] ⁺), m/z = 74 ([M - C ₅ H ₉ O] ⁺), m/z = 57 ([C ₄ H ₉] ⁺ , t-butyl cation, often the base peak), m/z = 43 ([CH ₃ CO] ⁺ , acylium ion).[6]

Synthesis and Purification Protocol

The most direct synthesis of N-Boc-aminoacetone involves the protection of aminoacetone. Since aminoacetone is typically supplied as its hydrochloride salt for stability, the reaction must be carried out in the presence of a base to liberate the free amine *in situ*.

Experimental Protocol: Synthesis of N-Boc-aminoacetone

This protocol is based on standard procedures for the N-Boc protection of amino acid hydrochlorides.

Materials:

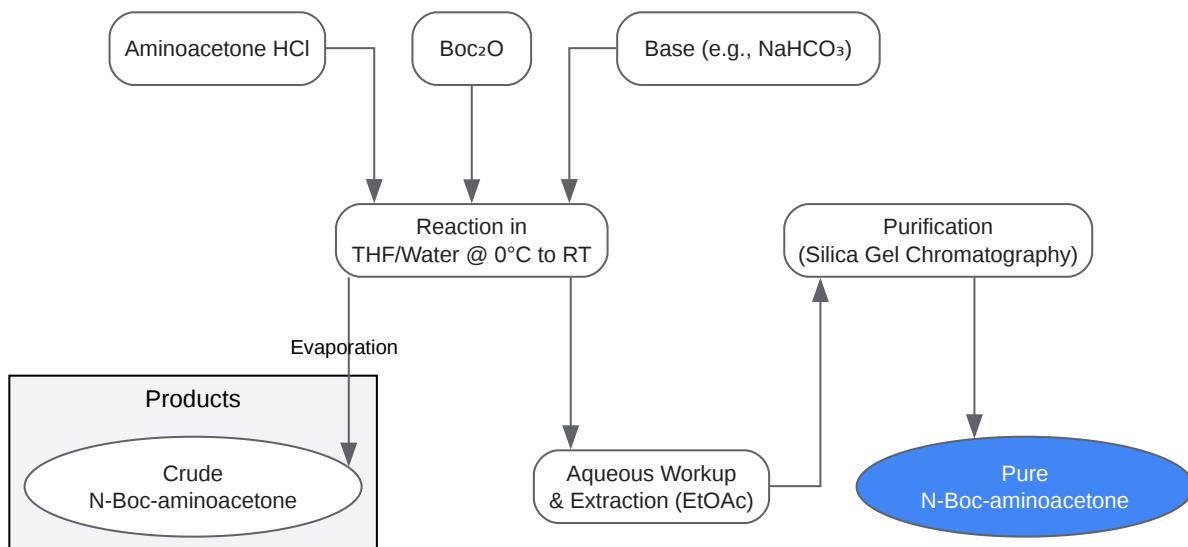
- Aminoacetone hydrochloride (1.0 eq)
- Di-tert-butyl dicarbonate (Boc_2O , 1.1 eq)
- Sodium bicarbonate (NaHCO_3 , 2.5 eq) or Triethylamine (Et_3N , 2.2 eq)
- Solvent: 1:1 mixture of Dioxane/Water or Tetrahydrofuran (THF)/Water
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolution: Dissolve aminoacetone hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.
- Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) in portions, or triethylamine (2.2 eq) dropwise, and stir for 15-20 minutes. This neutralizes the hydrochloride salt and prepares the free amine for reaction.
- Boc Protection: Add a solution of Boc_2O (1.1 eq) in THF to the reaction mixture.

- Reaction: Allow the mixture to warm to room temperature and stir for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Solvent Removal: Once the reaction is complete, remove the organic solvent (THF) in vacuo using a rotary evaporator.
- Extraction: Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with 5% citric acid solution (if triethylamine was used), water, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude N-Boc-aminoacetone.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure compound.^[7]

Synthesis Workflow Diagram



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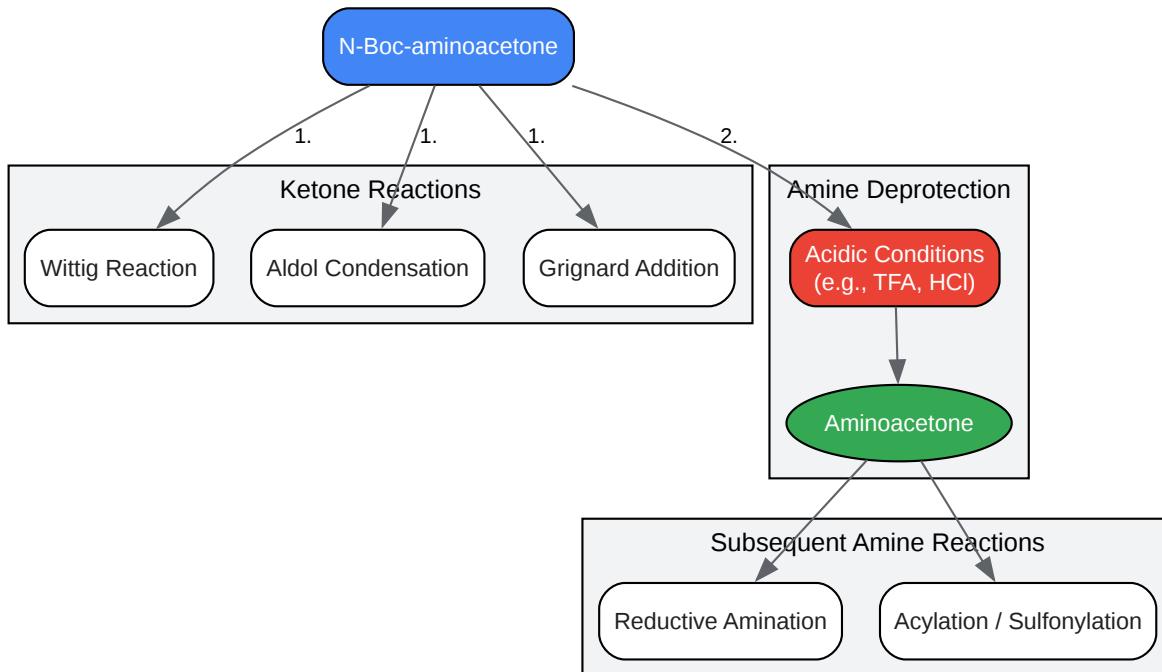
Caption: General workflow for the synthesis and purification of N-Boc-aminoacetone.

Chemical Reactivity and Synthetic Utility

The synthetic value of N-Boc-aminoacetone stems from its dual functionality, which can be manipulated in a controlled manner.

- **Reactions at the Ketone:** The ketone carbonyl group is electrophilic and can undergo a variety of standard transformations. With the amine protected, nucleophilic additions such as Grignard reactions, Wittig olefination, or aldol condensations can be performed selectively at the ketone.
- **Reactions at the Protected Amine:** The Boc group is exceptionally stable to most basic, nucleophilic, and reductive conditions, making it an ideal orthogonal protecting group.^[8] Its primary role is to mask the amine during reactions at the ketone.
- **Deprotection:** The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This unmasks the primary amine, yielding an aminoketone that is now available for subsequent reactions like reductive amination, acylation, or cyclization.

Reactivity Map



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Caption: Key reaction pathways available for N-Boc-aminoacetone.

Safety, Handling, and Storage

Hazard Identification: While specific toxicology data for N-Boc-aminoacetone is not available, data from analogous compounds suggest it should be handled with care. Related aminoketones and Boc-protected amines are classified as irritants.^[9]

- **Potential Hazards:** May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

- Use in a well-ventilated area or a chemical fume hood.
- Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of dust, vapor, or mist.
- Avoid contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry place.
- For long-term stability, storage in a freezer at -20°C is recommended, similar to other reactive intermediates like N-Boc-2-aminoacetaldehyde.[\[1\]](#)

Conclusion

N-Boc-aminoacetone is a valuable and versatile building block in modern organic synthesis. Its physicochemical properties, characterized by good solubility in organic solvents and enhanced stability compared to its parent amine, make it a practical intermediate. The predictable spectroscopic signature allows for straightforward characterization, while its dual functionality, managed by the acid-labile Boc group, enables a wide range of selective transformations. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize N-Boc-aminoacetone in the synthesis of complex target molecules.

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